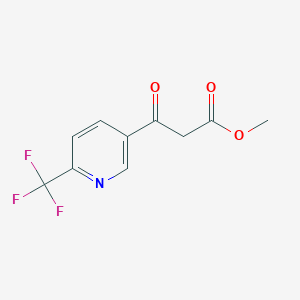

Methyl 6-(trifluoromethyl)nicotinoylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-oxo-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c1-17-9(16)4-7(15)6-2-3-8(14-5-6)10(11,12)13/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRIRKKHNGRGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379633 | |

| Record name | methyl 6-(trifluoromethyl)nicotinoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386704-15-0 | |

| Record name | methyl 6-(trifluoromethyl)nicotinoylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-(trifluoromethyl)nicotinoylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 6-(trifluoromethyl)nicotinoylacetate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to Methyl 6-(trifluoromethyl)nicotinoylacetate, a valuable β-keto ester intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylpyridine moiety is a key pharmacophore, and this guide details the strategic considerations and practical methodologies for the efficient synthesis of this target molecule. The document covers the preparation of key precursors, including 6-(trifluoromethyl)nicotinic acid and its methyl ester, and culminates in a detailed exploration of the pivotal Claisen condensation reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical analysis of the synthetic routes.

Introduction: The Significance of Trifluoromethylated Pyridines

The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly influence their physicochemical and biological properties.[1] In medicinal and agricultural chemistry, the -CF3 group is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[2] When appended to a pyridine ring, these effects are synergistic, making trifluoromethylpyridines a cornerstone for the design of modern therapeutic agents and crop protection chemicals.[3] this compound (CAS No. 386704-15-0), with the molecular formula C10H8F3NO3, is a key building block that combines the desirable attributes of the trifluoromethylpyridine scaffold with the versatile reactivity of a β-keto ester.[4][5] This guide elucidates the primary synthetic strategies for its preparation.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound logically proceeds through a retrosynthetic disconnection of the β-keto ester functionality. This reveals a Claisen condensation between a nucleophilic enolate of methyl acetate and an electrophilic ester, Methyl 6-(trifluoromethyl)nicotinate. The synthesis can therefore be dissected into two principal stages: the preparation of the key precursor, Methyl 6-(trifluoromethyl)nicotinate, and the subsequent Claisen condensation to afford the target molecule.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Precursor: Methyl 6-(trifluoromethyl)nicotinate

The successful synthesis of the target β-keto ester is contingent upon the efficient preparation of its immediate precursor, Methyl 6-(trifluoromethyl)nicotinate (CAS No. 221313-10-6).[6] This is typically achieved through the esterification of 6-(trifluoromethyl)nicotinic acid.

Preparation of 6-(Trifluoromethyl)nicotinic Acid

6-(Trifluoromethyl)nicotinic acid is a crucial intermediate and can be synthesized via several routes.[7] One common method involves the dehalogenation of a chlorinated precursor.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid [7]

-

Reaction Setup: In a 200 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a three-way cock, charge 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 mL).

-

Base Addition: Cool the stirred suspension in an ice-water bath and add triethylamine (9.0 g, 0.088 mol) dropwise.

-

Catalyst and Hydrogenation: Purge the system with nitrogen, then introduce 5% Palladium on carbon (1.0 g). Replace the nitrogen atmosphere with hydrogen using a balloon.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the starting material by liquid chromatography.

-

Work-up: Upon completion, evaporate the methanol under reduced pressure. Dissolve the residue in 100 mL of water.

-

Crystallization: Cool the aqueous solution to approximately 15°C and add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to induce crystallization.

-

Isolation and Purification: Age the mixture for about one hour at the same temperature, then filter the solid using a Nutsche filter. Wash the filter cake with 25 mL of cold water. Dry the solid in an oven at 50°C to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder (crude yield: 90.4%).[7]

| Property | Value | Source |

| Melting Point | 193-197 °C | [7] |

| Boiling Point | 259.3 °C at 760 mmHg | [7] |

| Density | 1.484 g/cm³ | [7] |

Esterification to Methyl 6-(trifluoromethyl)nicotinate

The conversion of 6-(trifluoromethyl)nicotinic acid to its corresponding methyl ester is a standard esterification reaction, often catalyzed by a strong acid. An analogous procedure for the esterification of 6-methylnicotinic acid provides a reliable protocol.[8]

Experimental Protocol: Synthesis of Methyl 6-(trifluoromethyl)nicotinate (adapted from a similar procedure)[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-(trifluoromethyl)nicotinic acid (1 equivalent) in methanol.

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-(trifluoromethyl)nicotinate.

| Property | Value | Source |

| Molecular Formula | C8H6F3NO2 | [6] |

| Molecular Weight | 205.14 g/mol | [9] |

| Melting Point | 54-56 °C | [10] |

| Solubility | Soluble in acetone, insoluble in water. | [10] |

Core Synthesis: Claisen Condensation to this compound

The final and pivotal step in the synthesis is the Claisen condensation of Methyl 6-(trifluoromethyl)nicotinate with the enolate of methyl acetate. This reaction forms the carbon-carbon bond that defines the β-keto ester structure of the target molecule. A patent for a similar ester condensation provides insight into the likely reaction conditions.[11]

Caption: General workflow for the Claisen condensation.

Mechanistic Considerations: The Claisen condensation is initiated by the deprotonation of the α-carbon of methyl acetate by a strong, non-nucleophilic base to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of Methyl 6-(trifluoromethyl)nicotinate. Subsequent elimination of a methoxide leaving group yields the desired β-keto ester. The choice of base is critical to avoid side reactions such as saponification of the esters. Strong bases like sodium hydride (NaH) or sodium tert-butoxide are commonly employed.[11]

Experimental Protocol: Synthesis of this compound (Proposed, based on analogous reactions)[11]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (or another suitable base) in an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Enolate Formation: Cool the suspension in an ice-water bath and add a solution of methyl acetate in the same anhydrous solvent dropwise via the dropping funnel. Stir the mixture at this temperature for a period to ensure complete enolate formation.

-

Addition of the Electrophile: Add a solution of Methyl 6-(trifluoromethyl)nicotinate in the anhydrous solvent dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Anticipated Characterization Data:

While specific experimental data for this compound is not widely published, the following are expected spectroscopic features based on its structure:

-

¹H NMR: The spectrum should exhibit signals corresponding to the aromatic protons of the pyridine ring, a singlet for the methoxy group of the ester, and a singlet for the methylene protons of the β-keto ester moiety. The integration of these signals will be consistent with the number of protons in each environment.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbons of the ester and ketone, the carbons of the trifluoromethyl group (likely a quartet due to C-F coupling), the aromatic carbons of the pyridine ring, the methoxy carbon, and the methylene carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (247.17 g/mol ).

Conclusion

The synthesis of this compound is a multi-step process that leverages well-established organic transformations. The key to a successful synthesis lies in the efficient preparation of the precursor, Methyl 6-(trifluoromethyl)nicotinate, and the carefully controlled Claisen condensation to form the final β-keto ester. This guide provides a robust framework for researchers and drug development professionals to approach the synthesis of this important fluorinated building block. The methodologies described herein are scalable and can be adapted for the production of various analogs for further investigation in pharmaceutical and agrochemical research.

References

- 1. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 2. 6-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid (692287-41-5) for sale [vulcanchem.com]

- 4. METHYL 6-(TRIFLUOROMETHYL)NICOTINOYLACETAT [chemicalbook.com]

- 5. 386704-15-0 | this compound - Fluoropharm [fluoropharm.com]

- 6. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 8. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 9. chemscene.com [chemscene.com]

- 10. Methyl 6-(trifluoromethyl)nicotinate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 11. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 6-(trifluoromethyl)nicotinoylacetate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(trifluoromethyl)nicotinoylacetate, a specialized β-keto ester, is a compound of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring a trifluoromethyl-substituted pyridine ring, offers a valuable scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl group is known to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the prospective applications of this compound, positioning it as a key building block for the next generation of pharmaceuticals.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is a bioisostere for several functional groups and can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. When appended to a pyridine scaffold, a privileged structure in medicinal chemistry, the resulting trifluoromethylpyridine motif offers a unique combination of desirable properties. This compound emerges from this context as a highly versatile intermediate, primed for a variety of chemical transformations to access a diverse range of complex molecular targets.

Physicochemical Properties and Characterization

Precise characterization of this compound is fundamental for its effective use in synthesis. While comprehensive experimental data for the final product is not widely published, this section outlines the known properties of its key precursor, Methyl 6-(trifluoromethyl)nicotinate, and the expected characteristics of the target β-keto ester based on analogous structures.

Key Precursor: Methyl 6-(trifluoromethyl)nicotinate

This starting material is a stable, crystalline solid.

Table 1: Physicochemical Properties of Methyl 6-(trifluoromethyl)nicotinate

| Property | Value | Source |

| CAS Number | 221313-10-6 | [1] |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.14 g/mol | [1] |

| Melting Point | 58 - 60.5 °C | [2] |

| Appearance | Off-white solid | [2] |

| Solubility | Soluble in acetone, insoluble in water. | [2] |

Target Compound: this compound

Also known as Methyl 3-oxo-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate, this β-keto ester is the primary subject of this guide.

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 386704-15-0 | [3] |

| Molecular Formula | C₁₀H₈F₃NO₃ | [3] |

| Molecular Weight | 247.17 g/mol | [3] |

Spectroscopic Profile (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the acetyl group, and a singlet for the methyl ester protons. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon spectrum will display resonances for the carbonyl carbons of the ketone and ester, the carbons of the pyridine ring (with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling), the methylene carbon, and the methyl ester carbon.

-

IR Spectroscopy: Key vibrational bands are expected for the C=O stretching of the ketone and the ester, C-F stretching of the trifluoromethyl group, and C=N/C=C stretching of the pyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Mechanism: A Step-by-Step Guide

The most logical and widely employed method for the synthesis of β-keto esters like this compound is the Claisen condensation . This reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base.

The Claisen Condensation Pathway

The synthesis proceeds via the reaction of Methyl 6-(trifluoromethyl)nicotinate with the enolate of methyl acetate. The choice of a strong, non-nucleophilic base is critical to favor the formation of the enolate and drive the reaction to completion.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of this compound.

Materials:

-

Methyl 6-(trifluoromethyl)nicotinate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous methyl acetate

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry of sodium hydride.

-

Enolate Formation: Slowly add anhydrous methyl acetate (3-5 equivalents) to the stirred slurry at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium enolate.

-

Addition of Ester: Dissolve Methyl 6-(trifluoromethyl)nicotinate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of 1 M HCl until the pH is approximately 7.

-

Workup: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Mechanism of the Claisen Condensation

The reaction proceeds through a well-established multi-step mechanism:

Caption: Stepwise mechanism of the Claisen condensation.

Reactivity and Synthetic Utility

This compound, as a β-keto ester, is a versatile synthetic intermediate. The presence of both a ketone and an ester functional group, along with an acidic methylene bridge, allows for a wide range of subsequent chemical modifications.

-

Alkylation and Acylation: The acidic α-protons between the two carbonyl groups can be readily removed by a base, and the resulting enolate can be alkylated or acylated to introduce further complexity.

-

Knorr Pyrrole Synthesis: Condensation with α-amino ketones can be used to construct substituted pyrrole rings.

-

Hantzsch Pyridine Synthesis: Reaction with an aldehyde and ammonia or an ammonium salt can lead to the formation of dihydropyridine derivatives, which can be subsequently oxidized to pyridines.

-

Decarboxylation: The β-keto ester can be hydrolyzed and decarboxylated to yield a methyl ketone.

-

Reduction: The ketone functionality can be selectively reduced to a secondary alcohol, providing a chiral center for further stereoselective synthesis.

Applications in Drug Discovery and Development

The trifluoromethyl-substituted pyridine moiety is a key pharmacophore in a number of approved drugs and clinical candidates. The presence of the -CF₃ group often leads to:

-

Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, increasing the drug's half-life.

-

Increased Lipophilicity: The -CF₃ group increases the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of the -CF₃ group can lower the pKa of nearby basic nitrogen atoms, influencing the ionization state of the molecule at physiological pH.

-

Improved Binding Affinity: The -CF₃ group can engage in favorable interactions with biological targets, such as dipole-dipole or hydrophobic interactions, leading to enhanced binding affinity.

This compound serves as a critical starting material for the synthesis of compounds targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. Its structural features make it an ideal precursor for creating libraries of novel compounds for high-throughput screening and lead optimization.

Safety, Handling, and Storage

Based on the safety data for the precursor, Methyl 6-(trifluoromethyl)nicotinate, appropriate handling procedures should be followed.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[2].

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is stable under normal conditions, but should be stored away from strong oxidizing agents and strong bases[2].

Conclusion

This compound is a high-value building block in medicinal chemistry. Its synthesis via the Claisen condensation is a reliable and scalable method. The unique combination of a trifluoromethyl group and a pyridine ring, coupled with the versatile reactivity of the β-keto ester functionality, makes this compound an invaluable tool for the discovery and development of novel therapeutic agents with improved pharmacological profiles. Further exploration of its reactivity and application in the synthesis of biologically active molecules is a promising avenue for future research.

References

- 1. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

- 2. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 3. 386704-15-0 Cas No. | Methyl 3-oxo-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate | Apollo [store.apolloscientific.co.uk]

CAS number for Methyl 6-(trifluoromethyl)nicotinoylacetate

An In-depth Technical Guide to Methyl 6-(trifluoromethyl)nicotinoylacetate

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, details its synthesis via a classic Claisen condensation pathway, and explores its versatile applications as a key intermediate for constructing complex bioactive molecules. Emphasis is placed on the mechanistic rationale behind its synthesis and reactivity. Furthermore, this guide outlines essential protocols for analytical characterization and provides critical safety, handling, and storage information for researchers. The content is tailored for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity through potent electronic effects.[1] When this group is installed on a heterocyclic core, such as pyridine, it generates a class of building blocks with immense value for the development of novel therapeutics.

The Role of Trifluoromethylated Pyridines in Drug Discovery

Pyridine rings are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic profiles. The addition of a -CF3 group to this scaffold can significantly enhance biological activity. This compound belongs to this privileged class of compounds, serving as a versatile precursor for a wide array of more complex chemical entities. Its utility is demonstrated in the development of novel anti-infective agents and other therapeutic candidates.[2]

Physicochemical Profile of this compound

This compound is a specialized research chemical. Its identity and core properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 386704-15-0 | [3] |

| Molecular Formula | C10H8F3NO3 | [3][4] |

| Molecular Weight | 247.17 g/mol | [4] |

| IUPAC Name | methyl 3-oxo-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate | - |

| Synonyms | METHYL 6-(TRIFLUOROMETHYL)NICOTINOYLACETAT | [4] |

Synthesis and Mechanistic Insights

The structure of this compound, a β-ketoester, strongly points to its synthesis via a Claisen condensation reaction. This is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The logical precursors are Methyl 6-(trifluoromethyl)nicotinate and a source of an acetate enolate.

Primary Synthetic Pathway: Claisen Condensation

The most direct and industrially relevant route to this compound involves the reaction of Methyl 6-(trifluoromethyl)nicotinate (CAS: 221313-10-6) with methyl acetate in the presence of a strong base, such as sodium methoxide (NaOMe) or sodium hydride (NaH).[5][6] The base serves to deprotonate methyl acetate, forming the nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the nicotinate ester.

A visual representation of this synthetic transformation is provided below.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on standard Claisen condensation procedures and should be adapted and optimized based on laboratory-specific conditions.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).

-

Addition of Reactants: In a separate flask, prepare a solution of Methyl 6-(trifluoromethyl)nicotinate (1.0 equivalent) and methyl acetate (3.0 equivalents).[5] Add this solution dropwise to the stirred suspension of sodium methoxide at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Cool the mixture to 0 °C and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the pH is approximately 5-6.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Mechanistic Considerations

The reaction proceeds via the formation of a stabilized enolate from methyl acetate. This nucleophile adds to the carbonyl of the nicotinate ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a methoxide ion yields the final β-ketoester product. The use of at least a full equivalent of base is crucial, as the product itself is acidic and will be deprotonated by the base, driving the equilibrium towards the product.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity | Signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the acetate moiety, and the methyl ester protons. |

| ¹⁹F NMR | Confirmation of the -CF3 group | A singlet in the characteristic region for a trifluoromethyl group attached to an aromatic ring. |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for the ester and ketone carbonyls, aromatic carbons, and aliphatic carbons. |

| LC-MS | Purity assessment and mass confirmation | A primary peak in the chromatogram with a corresponding mass ion (M+H)⁺ consistent with the molecular weight (248.17 m/z). |

| FTIR | Functional group analysis | Characteristic stretches for C=O (ester and ketone), C-F, and aromatic C-H bonds. |

Applications in Medicinal Chemistry

The true value of this compound lies in its dual reactivity. The β-ketoester moiety is a classic synthon for constructing a variety of five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines. This versatility allows medicinal chemists to rapidly generate libraries of diverse compounds for biological screening.

Workflow for Drug Discovery Application

The typical workflow for utilizing this building block in a drug discovery program involves several key stages, from initial reaction to lead optimization.

Caption: Drug discovery workflow using the target building block.

This structured approach allows for the systematic exploration of chemical space around the core trifluoromethyl-pyridine scaffold, maximizing the potential for discovering potent and selective drug candidates. The introduction of the methyl group itself is a well-established strategy in drug design to modulate physicochemical and pharmacokinetic properties.[7][8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related precursors like Methyl 6-(trifluoromethyl)nicotinate and 6-(Trifluoromethyl)nicotinic acid provide essential guidance.[9][10][11]

Hazard Identification

Based on analogous structures, the compound should be handled as a hazardous substance with the following potential classifications:

-

Acute Toxicity, Oral: May be harmful if swallowed.[9]

-

Skin Corrosion/Irritation: Causes skin irritation.[9][10][11]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[9][10][11]

-

Specific target organ toxicity - single exposure: May cause respiratory irritation.[9][10][11]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly sealed to prevent moisture ingress.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

-

Stability: The compound is expected to be stable under recommended storage conditions.[9]

Conclusion

This compound is a high-value, versatile building block for chemical synthesis and drug discovery. Its preparation via a robust Claisen condensation makes it accessible, while its inherent reactivity as a β-ketoester opens pathways to a multitude of complex heterocyclic structures. The presence of the 6-(trifluoromethyl)pyridine core imparts desirable properties for developing next-generation therapeutics. Adherence to strict safety and handling protocols is essential when working with this and related fluorinated intermediates. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and apply this potent chemical tool in their scientific endeavors.

References

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. METHYL 6-(TRIFLUOROMETHYL)NICOTINOYLACETAT [chemicalbook.com]

- 5. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 6-(trifluoromethyl)nicotinate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.no [fishersci.no]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of Methyl 6-(trifluoromethyl)nicotinoylacetate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of Methyl 6-(trifluoromethyl)nicotinoylacetate (CAS 386704-15-0), a fluorinated β-keto ester of significant interest in pharmaceutical and agrochemical research.[1] Given the scarcity of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust elucidation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this molecule effectively. Detailed, field-proven protocols for data acquisition are provided to ensure experimental reproducibility and integrity.

Introduction and Molecular Structure

This compound is a derivative of nicotinic acid, a member of the pyridine family. Its structure is characterized by a pyridine ring substituted with a trifluoromethyl group at the 6-position and a methyl acetoacetate group at the 3-position. The trifluoromethyl group (-CF₃) is a crucial pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The β-keto ester moiety is a versatile synthetic handle and is known to exist in a keto-enol tautomeric equilibrium. Understanding this equilibrium and the overall electronic environment of the molecule is paramount for its application in synthesis and biological studies.

The molecular formula for this compound is C₁₀H₈F₃NO₃, with a molecular weight of approximately 247.17 g/mol .[1][2]

Molecular Structure and Tautomerism

The structure of this compound presents a classic case of keto-enol tautomerism, a chemical equilibrium between a keto form and an enol form.[3] This equilibrium is a critical consideration for spectroscopic analysis as both forms may be present in solution, leading to a more complex spectrum than a single, rigid structure would suggest.[3]

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks. The predicted spectra below are based on analysis of substituent effects on the pyridine ring and known chemical shifts for β-keto esters.[4][5][6]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the acetoacetate chain, and the methyl ester protons. The presence of both keto and enol tautomers would result in two sets of signals for the methylene and enolic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet (broad) | <1H | Enol -OH | The enolic proton is highly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group. The broadness is due to chemical exchange. |

| ~9.2 | Singlet | 1H | H-2 (Pyridine) | This proton is ortho to the ring nitrogen and the ester group, leading to significant deshielding. |

| ~8.4 | Doublet | 1H | H-4 (Pyridine) | This proton is ortho to the trifluoromethyl group and shows coupling to H-5. |

| ~7.8 | Doublet | 1H | H-5 (Pyridine) | This proton is meta to the ester and couples with H-4. |

| ~5.6 | Singlet | <1H | Enol =C-H | The vinylic proton of the enol form. Its integration is dependent on the keto-enol equilibrium. |

| ~4.0 | Singlet | ~2H | Keto -CH₂- | The methylene protons are alpha to two carbonyl groups, resulting in a downfield shift. Integration is dependent on the keto-enol equilibrium. |

| ~3.8 | Singlet | 3H | -OCH₃ (Ester) | A typical chemical shift for methyl ester protons. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show signals for each unique carbon atom. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | Keto C=O (ketone) | Typical chemical shift for a ketone carbonyl. |

| ~175 | Enol C-OH | The enol carbon bonded to the hydroxyl group. |

| ~168 | Ester C=O | Chemical shift for an ester carbonyl. |

| ~155 | C-6 (Pyridine) | Carbon attached to the electron-withdrawing CF₃ group. |

| ~152 | C-2 (Pyridine) | Carbon adjacent to the ring nitrogen. |

| ~138 | C-4 (Pyridine) | Aromatic carbon deshielded by the adjacent CF₃ group. |

| ~125 | C-3 (Pyridine) | Aromatic carbon attached to the keto-ester side chain. |

| ~122 (q) | -CF₃ | The trifluoromethyl carbon signal is split into a quartet by the three fluorine atoms. |

| ~120 | C-5 (Pyridine) | Aromatic carbon. |

| ~95 | Enol =CH | Vinylic carbon of the enol tautomer. |

| ~53 | -OCH₃ (Ester) | Typical chemical shift for a methyl ester carbon. |

| ~48 | Keto -CH₂- | Methylene carbon alpha to two carbonyl groups. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation :

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[2][7] Ensure the sample is fully dissolved; gentle vortexing can be applied.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[7]

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the correct absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by their characteristic vibrational frequencies. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples, which is a rapid and non-destructive technique.[9][10]

Predicted Characteristic IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the carbonyl groups and the C-F bonds of the trifluoromethyl group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H | Stretch |

| 2960-2850 | Weak | Aliphatic C-H (-CH₃, -CH₂-) | Stretch |

| ~1745 | Strong | Ester C=O | Stretch |

| ~1720 | Strong | Ketone C=O | Stretch |

| ~1660 | Strong | Enol C=O (conjugated & H-bonded) | Stretch |

| ~1600, ~1470 | Medium | Aromatic C=C and C=N | Stretch |

| 1300-1100 | Very Strong | C-F (of CF₃) | Stretch |

| ~1250 | Strong | Ester C-O | Stretch |

Causality : The presence of two distinct carbonyl stretching frequencies for the keto form (ester and ketone) is expected.[11] In the enol tautomer, conjugation and intramolecular hydrogen bonding will lower the C=O stretching frequency to around 1660 cm⁻¹.[3] The C-F stretching vibrations of the CF₃ group typically give rise to very strong and characteristic bands in the 1300-1100 cm⁻¹ region.[12]

Experimental Protocol for ATR-FTIR Spectroscopy

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. A solvent like isopropanol can be used to wipe the crystal surface, followed by drying.

-

Background Collection : Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance from the atmosphere (CO₂ and H₂O) and the crystal itself.[13]

-

Sample Application : Place a small amount of solid this compound directly onto the center of the ATR crystal.

-

Data Acquisition : Use the pressure anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.[9] Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Post-Measurement : Clean the crystal surface thoroughly after the measurement is complete.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Impact (EI) ionization is a common "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint that can be used for structural elucidation.[14][15][16]

Predicted Mass Spectrum (Electron Impact - EI)

-

Molecular Ion (M⁺·) : The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is ~247. The intensity of this peak may be weak due to the lability of the β-keto ester linkage.

-

Major Fragmentation Pathways : Fragmentation is a self-validating system; the observed fragments must logically derive from the parent structure. The primary fragmentation is likely to occur at the bonds adjacent to the carbonyl groups, which are the weakest points in the molecule.

| Predicted m/z | Ion Structure | Rationale for Formation |

| 247 | [C₁₀H₈F₃NO₃]⁺· | Molecular Ion (M⁺·) |

| 216 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 188 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 174 | [6-(CF₃)C₅H₃NCO]⁺ | Cleavage of the C-C bond between the carbonyls, loss of the acetyl group. This acylium ion is resonance-stabilized. |

| 69 | [CF₃]⁺ | Formation of the trifluoromethyl cation. |

| 43 | [CH₃CO]⁺ | Formation of the acetyl cation. |

Proposed Fragmentation Pathway

Caption: Proposed key fragmentation pathways for this compound under EI-MS.

Experimental Protocol for GC-EI-MS

For a volatile compound like this, Gas Chromatography (GC) is an excellent method for sample introduction.

Step-by-Step Methodology:

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Instrument Setup :

-

Set the GC inlet temperature to ensure efficient vaporization (e.g., 250 °C).

-

Use a suitable capillary column (e.g., a non-polar DB-5ms column).

-

Program the GC oven temperature to separate the analyte from any impurities (e.g., start at 100 °C, ramp to 280 °C).

-

Set the mass spectrometer ion source temperature (e.g., 230 °C) and ensure the electron energy is at the standard 70 eV for EI.[15]

-

-

Data Acquisition : Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The mass spectrometer will scan a defined m/z range (e.g., 40-500 amu) as the compound elutes from the GC column.

-

Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure. The fragmentation pattern serves as a fingerprint for the molecule.[15]

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound. By combining fundamental principles with data from analogous structures, we have established a reliable framework for the identification and characterization of this important molecule. The ¹H and ¹³C NMR spectra are predicted to reveal the keto-enol tautomerism, while IR spectroscopy will confirm the presence of key functional groups, notably the carbonyls and the trifluoromethyl moiety. Mass spectrometry will provide crucial information on the molecular weight and structural fragments. The standardized protocols included herein are designed to ensure that researchers can acquire high-quality, reproducible data, thereby upholding the principles of scientific integrity and advancing their research and development efforts.

References

- 1. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR chemical shift prediction of pyridines [stenutz.eu]

- 6. mdpi.com [mdpi.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. agilent.com [agilent.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

Navigating the Physicochemical Landscape of Methyl 6-(trifluoromethyl)nicotinoylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-(trifluoromethyl)nicotinoylacetate is a specialized β-keto ester of significant interest in medicinal chemistry due to the prevalence of the trifluoromethyl-substituted pyridine motif in numerous bioactive molecules. This technical guide addresses the notable absence of publicly available, experimentally determined physical properties for this compound. In lieu of direct data, this document provides a comprehensive analysis of its key precursor, Methyl 6-(trifluoromethyl)nicotinate, and outlines a robust, scientifically grounded protocol for the synthesis and subsequent characterization of the target molecule. This guide is intended to empower researchers with the foundational knowledge and practical insights required to produce and characterize this compound for developmental applications.

Introduction: The Significance of the Trifluoromethyl-Pyridine Scaffold

The incorporation of a trifluoromethyl group into heterocyclic structures is a cornerstone of modern drug design. This moiety is known to significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the electronic properties of the parent molecule. The pyridine ring, a ubiquitous pharmacophore, when combined with a trifluoromethyl group, offers a powerful platform for the development of novel therapeutics. This compound, as a functionalized derivative, represents a key intermediate for further molecular elaboration in drug discovery pipelines. A thorough understanding of its physical properties is paramount for its effective use in synthesis and formulation.

Physicochemical Properties of the Key Precursor: Methyl 6-(trifluoromethyl)nicotinate

| Property | Value | Source(s) |

| CAS Number | 221313-10-6 | [1] |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.14 g/mol | [1] |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | Not specified | |

| Solubility | Soluble in acetone; Insoluble in water | [1] |

Proposed Synthesis of this compound

The synthesis of β-keto esters such as this compound is classically achieved via a Claisen condensation reaction. This approach involves the reaction of an ester with an enolizable ester in the presence of a strong base. In this proposed synthesis, Methyl 6-(trifluoromethyl)nicotinate serves as the acylating agent, and methyl acetate provides the enolate.

Reaction Principle

The reaction proceeds via the deprotonation of methyl acetate by a strong base, such as sodium hydride or sodium methoxide, to form the corresponding enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of Methyl 6-(trifluoromethyl)nicotinate. Subsequent elimination of the methoxide leaving group yields the desired β-keto ester, this compound. An acidic workup is necessary to neutralize the reaction mixture and protonate the product.

Visualizing the Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Methyl 6-(trifluoromethyl)nicotinate

-

Methyl acetate, anhydrous

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

-

Add anhydrous THF to the flask to create a slurry.

-

In a separate flask, prepare a solution of anhydrous methyl acetate (2.0 equivalents) in anhydrous THF.

-

Add the methyl acetate solution dropwise to the sodium hydride slurry at 0 °C (ice bath).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

-

Prepare a solution of Methyl 6-(trifluoromethyl)nicotinate (1.0 equivalent) in anhydrous THF and add it dropwise to the enolate solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

-

Acidify the mixture to a pH of approximately 4-5 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Predicted Physical Properties and Characterization

The introduction of the acetyl group to form the β-keto ester will have a predictable effect on the physical properties relative to the starting nicotinate ester.

-

Melting Point: An increase in the melting point is anticipated. The larger, more functionalized structure of this compound allows for stronger intermolecular interactions, such as dipole-dipole forces, which require more energy to overcome in the solid state. The presence of the β-keto ester moiety also introduces the possibility of keto-enol tautomerism, which can influence crystal packing.

-

Boiling Point: A significant increase in the boiling point is expected. This is due to the increased molecular weight and the greater polarity imparted by the additional carbonyl group, leading to stronger intermolecular forces that must be overcome for the substance to enter the gas phase.

Characterization: Upon successful synthesis, the structure and purity of this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the presence of the trifluoromethyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester and ketone.

-

Melting Point Analysis: To determine the melting point and assess the purity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

While experimentally determined physical properties for this compound are not currently available in the public literature, this guide provides a scientifically robust framework for its synthesis and characterization. By leveraging the known properties of its precursor, Methyl 6-(trifluoromethyl)nicotinate, and applying established principles of organic synthesis, researchers are well-equipped to produce this valuable intermediate. The detailed protocol and discussion of expected physicochemical properties herein serve as a critical resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of novel therapeutics based on the trifluoromethyl-pyridine scaffold.

References

An In-depth Technical Guide to the Solubility of Methyl 6-(trifluoromethyl)nicotinoylacetate

This guide provides a comprehensive framework for understanding and determining the solubility of Methyl 6-(trifluoromethyl)nicotinoylacetate, a key intermediate in pharmaceutical development. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on delivering a robust experimental protocol, grounded in scientific principles, to enable researchers and drug development professionals to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

This compound is a significant building block in the synthesis of various pharmaceutical compounds. Its utility in drug discovery and development pipelines underscores the importance of thoroughly characterizing its physicochemical properties. Among these, solubility stands out as a critical parameter that profoundly influences a compound's bioavailability, formulation design, and overall therapeutic efficacy. Poor solubility can lead to challenges in absorption and formulation, hindering the progression of promising drug candidates.

This guide is designed to equip researchers with the necessary knowledge and a validated methodology to accurately determine the solubility of this compound in a range of solvents. By providing a detailed, step-by-step protocol for the gold-standard shake-flask method, coupled with insights into the underlying chemical principles, this document serves as a practical resource for generating the crucial data needed for informed decision-making in research and development.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of this compound dictates its interactions with various solvents. Understanding the contributions of its key functional groups is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO₂ | [1] |

| Molecular Weight | 205.13 g/mol | [2] |

| Melting Point | 61-62°C | [1] |

| Appearance | Off-white powder | [1] |

| IUPAC Name | methyl 6-(trifluoromethyl)pyridine-3-carboxylate | [2] |

Key Structural Features Influencing Solubility:

-

Trifluoromethyl Group (-CF₃): This highly electronegative group significantly impacts the molecule's properties. The C-F bond is very strong, contributing to the metabolic stability of many compounds containing this moiety.[3] The trifluoromethyl group is a known bioisostere for chlorine and can enhance lipophilicity, which generally suggests a preference for nonpolar organic solvents.[3]

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially allowing for some interaction with polar protic solvents.

-

Methyl Ester (-COOCH₃): The ester group provides a site for hydrogen bonding and dipole-dipole interactions, which may contribute to solubility in polar aprotic solvents.

Based on these features, it can be hypothesized that this compound will exhibit greater solubility in organic solvents, particularly those that are polar aprotic, and limited solubility in aqueous media.

Qualitative Solubility Profile

Publicly available data on the solubility of this compound is primarily qualitative. The following table summarizes the known information.

| Solvent | Solvent Class | Reported Solubility | Source |

| Acetone | Polar Aprotic | Soluble | [1][4] |

| Water | Aqueous | Insoluble | [1][4] |

This limited information highlights the necessity for a comprehensive experimental determination of solubility in a broader range of solvents relevant to pharmaceutical processing and formulation.

The Gold-Standard Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[5] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until the solution reaches saturation.

Principle

The shake-flask method establishes an equilibrium between the undissolved solid and the dissolved compound in a solvent. The concentration of the compound in the filtered supernatant at equilibrium represents its solubility at that specific temperature.

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for determining solubility using the shake-flask method.

Materials and Reagents

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide, etc.)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge (optional, but recommended)

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system

-

Validated analytical method for the compound

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that saturation is achieved.

-

Solvent Addition: Add a precisely known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium, typically 24-48 hours.[5]

-

Phase Separation: After incubation, allow the samples to stand to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.[5]

-

Analysis: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method. The determined concentration represents the equilibrium solubility.[5]

Analytical Quantification via High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique for determining the concentration of a dissolved compound.[6] A well-developed HPLC method is essential for obtaining reliable solubility data.

Hypothetical HPLC Method for Quantification

The following parameters can serve as a starting point for developing a quantitative HPLC method for this compound.

| Parameter | Recommended Starting Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | UV detection at an appropriate wavelength (to be determined by UV scan) |

| Column Temperature | 30°C |

A calibration curve should be constructed using standards of known concentrations to ensure accurate quantification.

Data Interpretation and Reporting

The solubility is calculated from the concentration determined by HPLC, taking into account any dilution factors. It is typically expressed in mg/mL or mol/L. For comprehensive analysis, it is recommended to present the solubility data in a table format for easy comparison across different solvents.

Troubleshooting and Key Considerations

-

Compound Purity: The purity of both the solute and the solvent is paramount for accurate solubility determination.[7]

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately controlled temperature is crucial.[7]

-

Equilibrium Time: It is essential to ensure that the system has reached equilibrium. This can be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration is no longer changing.

-

pH of Aqueous Solutions: For ionizable compounds, solubility can be highly dependent on the pH of the aqueous medium.[7] While this compound is not strongly ionizable, this should be a consideration if working with buffered solutions.

Conclusion

While a comprehensive public database on the solubility of this compound is currently lacking, this guide provides the scientific foundation and a robust, validated protocol to empower researchers to generate this critical data. By following the detailed shake-flask method and employing a reliable analytical technique such as HPLC, scientists and drug development professionals can obtain the accurate and reproducible solubility data necessary to advance their research and development efforts. The principles and methodologies outlined herein are designed to ensure the integrity and trustworthiness of the generated data, facilitating more informed and successful pharmaceutical development.

References

- 1. METHYL6-(TRIFLUOROMETHYL)NICOTINATE CAS#: 221313-10-6 [amp.chemicalbook.com]

- 2. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 6-(trifluoromethyl)nicotinate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to Methyl 6-(trifluoromethyl)nicotinoylacetate for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 6-(trifluoromethyl)nicotinoylacetate, a fluorinated β-ketoester, is a valuable building block for the synthesis of complex heterocyclic molecules. Its strategic combination of a trifluoromethyl group, a pyridine ring, and a reactive β-ketoester moiety makes it an attractive starting material for drug discovery programs targeting a range of therapeutic areas. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the pyridine scaffold is a common feature in many biologically active compounds. This guide provides a comprehensive overview of the commercial availability, key suppliers, and technical specifications of this compound, alongside insights into its synthesis and potential applications.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a reagent is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 386704-15-0 | [1][2][3] |

| Molecular Formula | C10H8F3NO3 | [1][2][3] |

| Molecular Weight | 247.17 g/mol | [1][3] |

| Alternate Name | Methyl 3-oxo-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate | [4] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 60-62 °C | [2] |

Commercial Availability and Key Suppliers

This compound is available from a number of specialized chemical suppliers. Researchers should consider factors such as purity, available quantities, and lead times when selecting a vendor. Below is a comparative table of prominent suppliers.

| Supplier | Product Name | Purity | Available Quantities |

| Fluoropharm | This compound | ≥ 98% | Inquiry |

| Oakwood Chemical | Methyl 6-(trifluoromethyl)nicotinyl acetate | 98% | 100mg, 1g, Inquiry for larger quantities |

| Apollo Scientific | Methyl 3-oxo-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate | ≥ 95% | 1g, 5g, 25g |

| MedchemExpress | 11β-HSD1-IN-8 | 99.59% (by LCMS) | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg |

It is crucial for researchers to request lot-specific Certificates of Analysis (CoA) from suppliers to obtain detailed information on purity and the analytical methods used for its determination. While a general purity is often listed, the CoA will provide precise data for the specific batch being purchased.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. MedchemExpress recommends long-term storage as a powder at -20°C for up to 3 years.[5]

Safety: Based on the information available for this compound and related structures, the following hazard statements are noted:

-

Harmful if swallowed.[2]

-

Causes skin irritation.[2]

-

Causes serious eye irritation.[2]

-

May cause respiratory irritation.[2]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Synthetic Pathways: A Look into the Chemistry

The synthesis of β-ketoesters like this compound typically involves the condensation of an ester with a ketone or another ester. A common and effective method is the Claisen condensation.

A plausible synthetic route for this compound involves the reaction of methyl 6-(trifluoromethyl)nicotinate with methyl acetate in the presence of a strong base, such as sodium hydride or sodium methoxide.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Generalized Procedure for β-Ketoester Synthesis

Materials:

-

Methyl 6-(trifluoromethyl)nicotinate

-

Anhydrous methyl acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a solution of methyl 6-(trifluoromethyl)nicotinate (1.0 equivalent) and anhydrous methyl acetate (3.0 equivalents) in anhydrous THF to the sodium hydride suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M hydrochloric acid until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Note: This is a generalized protocol and may require optimization for this specific substrate.

Applications in Drug Discovery and Development

The true value of a chemical building block lies in its utility in creating novel molecules with desired biological activities. This compound serves as a versatile precursor for the synthesis of various heterocyclic systems.

Inhibition of 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1): MedchemExpress has identified this compound as an inhibitor of human 11β-HSD1 with an IC50 of 2.3 μM.[5] 11β-HSD1 is an enzyme that plays a crucial role in regulating glucocorticoid levels, and its inhibition is a therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as cognitive decline.[5] The β-ketoester functionality can be a key pharmacophore for binding to the enzyme's active site or can be further elaborated to introduce other functionalities to enhance potency and selectivity.

Caption: Role of the compound in a typical drug discovery workflow.

The presence of the trifluoromethyl group in this building block is particularly significant. In drug design, the incorporation of a trifluoromethyl group can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can prolong the half-life of a drug.

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Improved Lipophilicity: This can enhance cell membrane permeability and oral bioavailability.

Conclusion

This compound is a commercially available and highly valuable building block for medicinal chemists and drug development professionals. Its unique combination of a trifluoromethyl group, a pyridine ring, and a reactive β-ketoester functionality provides a versatile platform for the synthesis of novel heterocyclic compounds with potential therapeutic applications, particularly in the area of metabolic diseases. This guide has provided a comprehensive overview of its properties, suppliers, handling, and potential applications to aid researchers in its effective utilization. As with any chemical reagent, it is essential to consult the supplier's technical documentation and safety data sheets for the most accurate and up-to-date information.

References

- 1. 386704-15-0 | this compound - Fluoropharm [fluoropharm.com]

- 2. Methyl 6-(trifluoromethyl)nicotinyl acetate [oakwoodchemical.com]

- 3. 386704-15-0 | Methyl-6-(trifluormethyl)nicotinoylacetat - Hangzhou Fluoro Pharmaceutical Co., Ltd. [fluoropharm.com]

- 4. 386704-15-0 Cas No. | Methyl 3-oxo-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate | Apollo [store.apolloscientific.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Safety and Handling of Methyl 6-(trifluoromethyl)nicotinoylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 6-(trifluoromethyl)nicotinoylacetate, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridine ring offers significant advantages in modulating the physicochemical and pharmacological properties of bioactive molecules. This document details the critical aspects of safety and handling, a proposed synthetic route via Claisen condensation, and explores its potential as a versatile intermediate in the development of novel therapeutics. The content is structured to provide both theoretical understanding and practical, actionable protocols for laboratory and process development settings.

Introduction